molecular formula C21H22N4O4S B2877027 methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1796964-23-2

methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2877027
CAS RN: 1796964-23-2
M. Wt: 426.49
InChI Key: VKDHGMUJYBMGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The pyrazole and pyridine rings are aromatic heterocycles, which could contribute to the compound’s stability and reactivity. The sulfamoyl group and the benzoate ester could also have significant effects on the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The pyrazole and pyridine rings might undergo substitution reactions, while the sulfamoyl group and the benzoate ester could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar sulfamoyl group and the nonpolar cyclopropyl group .

Scientific Research Applications

Agrochemicals: Crop Protection

This compound can be utilized in the development of new agrochemicals due to its structural motif, which is common in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) derivatives, to which this compound is related, have been extensively used to protect crops from pests .

Pharmaceuticals: Tuberculosis Treatment

Derivatives of this compound have shown promise as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). This application is particularly significant given the global health challenge posed by TB and the rise of drug-resistant strains .

Veterinary Medicine

Similar to its use in human pharmaceuticals, this compound’s derivatives could be applied in veterinary medicine, providing treatments for animal diseases that require the unique properties of the TFMP moiety .

Chemical Synthesis: Intermediate

The compound serves as an intermediate in the synthesis of various organic molecules. Its unique physicochemical properties, imparted by the fluorine atom and pyridine moiety, make it valuable for developing novel compounds with desired biological activities .

Functional Materials

Due to the compound’s unique characteristics, it can contribute to the advancement of functional materials. These materials may have applications in various industries, including electronics, coatings, and more .

Research Tool: Biological Studies

As a research tool, this compound can be used to study the biological activities of TFMP derivatives. It helps in understanding the interaction between these compounds and biological systems, which is essential for the design of new drugs and agrochemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields like medicine or materials science .

properties

IUPAC Name

methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-29-21(26)16-7-9-17(10-8-16)30(27,28)23-12-13-25-20(15-5-6-15)14-19(24-25)18-4-2-3-11-22-18/h2-4,7-11,14-15,23H,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDHGMUJYBMGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

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